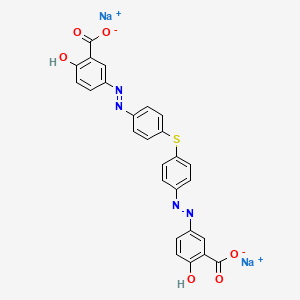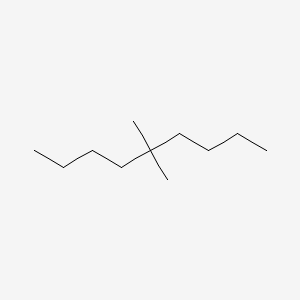
5,5-Dimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.
Major Products:
Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.
Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.
Reduction: Typically results in the formation of simpler alkanes.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylnonane has various applications in scientific research:
Biology and Medicine: While specific biological applications are limited, similar alkanes are often studied for their interactions with biological membranes and potential as biofuels.
Industry: Utilized in the synthesis of more complex organic molecules and as a solvent in chemical reactions.
Wirkmechanismus
The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethylnonane
- 2,5-Dimethylnonane
- 3,3-Dimethylnonane
Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
6414-96-6 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
5,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
BEPKYSJVUZWKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


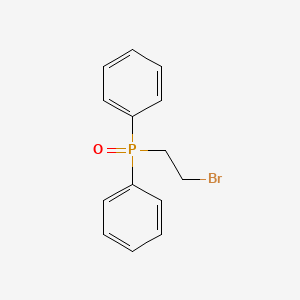

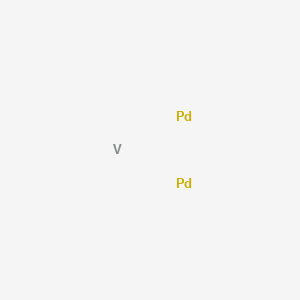
![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)

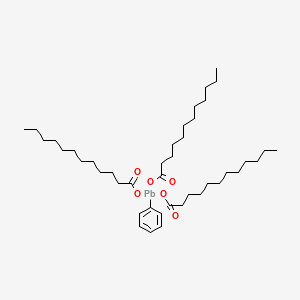
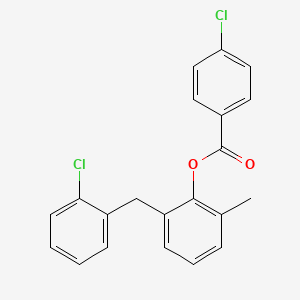
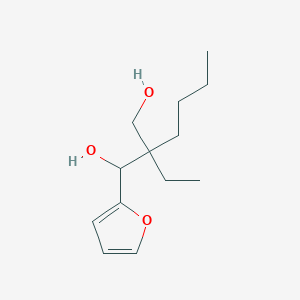
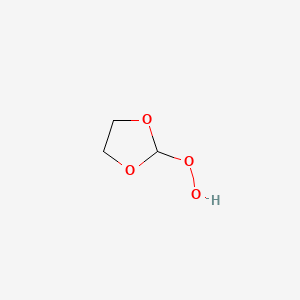
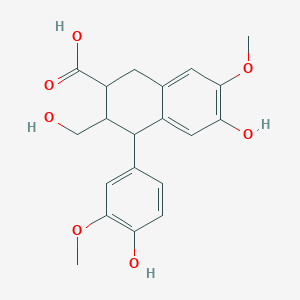
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
